4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes multiple methyl and butyl groups attached to the chromen-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the alkylation of a chromen-2-one derivative with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one: Lacks the 3-(3-methylbutyl) group.
7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one: Lacks the 4-methyl group.
4-methyl-3-(3-methylbutyl)-2H-chromen-2-one: Lacks the 7-(3-methylbutoxy) group.
Uniqueness
4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)-2H-chromen-2-one is unique due to the presence of both the 4-methyl and 3-(3-methylbutyl) groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H28O3 |
---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-methyl-7-(3-methylbutoxy)-3-(3-methylbutyl)chromen-2-one |
InChI |
InChI=1S/C20H28O3/c1-13(2)6-8-18-15(5)17-9-7-16(22-11-10-14(3)4)12-19(17)23-20(18)21/h7,9,12-14H,6,8,10-11H2,1-5H3 |
InChI-Schlüssel |
IBBJPJCVRYHPHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCC(C)C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.